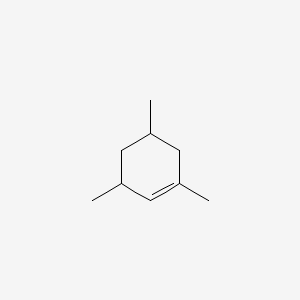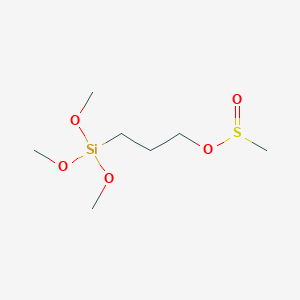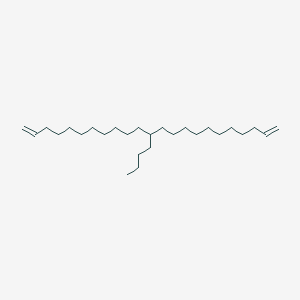
12-Butyltricosa-1,22-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Butyltricosa-1,22-diene is an organic compound with the molecular formula C27H52. It is a long-chain hydrocarbon featuring two double bonds, specifically located at the 1st and 22nd positions. This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 12-Butyltricosa-1,22-diene can be achieved through various synthetic routes. One notable method involves the isomerization of olefins. For instance, the reaction can be carried out in a slurry of potassium on alumina (K/Al2O3) in hexane, hexane/toluene (1:1), and toluene, yielding different percentages of olefin isomerization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory methods.
化学反応の分析
Types of Reactions: 12-Butyltricosa-1,22-diene undergoes various chemical reactions typical of dienes. These include:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form the corresponding alkane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used under controlled temperatures to achieve desired products.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
12-Butyltricosa-1,22-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.
Industry: Used in the production of polymers and other materials where specific structural properties are required.
作用機序
The mechanism of action of 12-Butyltricosa-1,22-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form intermediate carbocations, which then undergo further transformations to yield the final products.
類似化合物との比較
1,3-Butadiene: A simple diene with two double bonds at the 1st and 3rd positions.
Isoprene: A naturally occurring diene with double bonds at the 1st and 4th positions.
2,4-Hexadiene: A diene with double bonds at the 2nd and 4th positions.
Uniqueness: 12-Butyltricosa-1,22-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity patterns compared to shorter-chain dienes.
特性
CAS番号 |
918442-42-9 |
|---|---|
分子式 |
C27H52 |
分子量 |
376.7 g/mol |
IUPAC名 |
12-butyltricosa-1,22-diene |
InChI |
InChI=1S/C27H52/c1-4-7-10-12-14-16-18-20-22-25-27(24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-5,27H,1-2,6-26H2,3H3 |
InChIキー |
SZKBUGWVBLCLSH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCCCCCCCC=C)CCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
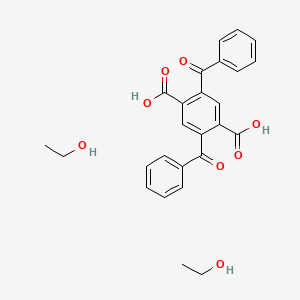

![1-[(Pyren-1-YL)methyl]-1H-imidazole](/img/structure/B14176984.png)
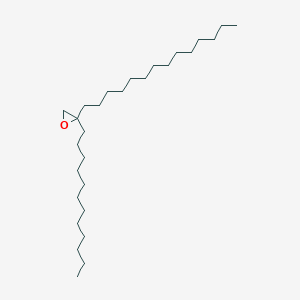
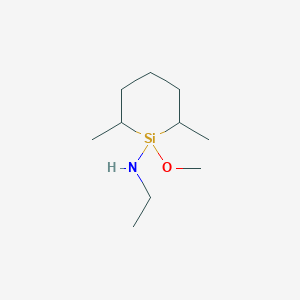
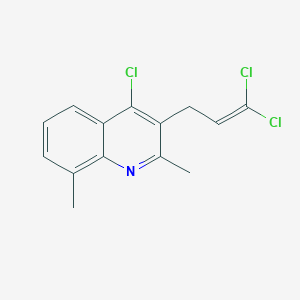
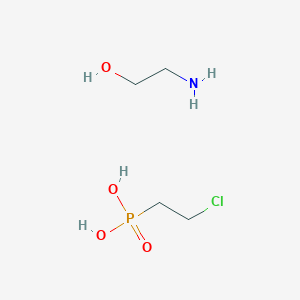
![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)
